Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Overview
Description
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound with the molecular formula C13H17FN2O2. It is a fluorinated benzoate derivative that contains a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate typically involves the esterification of 3-fluoro-4-(4-methyl-1-piperazinyl)benzoic acid. One common method includes the reaction of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The piperazine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are typically employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic substitution: Substituted benzoates with different nucleophiles.
Hydrolysis: 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid and methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the piperazine ring.
Scientific Research Applications
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability . Specific pathways and molecular targets may vary depending on the context of its use in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Fluoro-4-(piperazin-1-yl)benzoate: Similar structure but lacks the methyl group on the piperazine ring.
Methyl 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boron-based substituent instead of the piperazine ring.
Uniqueness
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is unique due to the presence of both the fluorine atom and the methyl-substituted piperazine ring. This combination can enhance its pharmacological properties, such as increased lipophilicity and improved receptor binding affinity .
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGNUBQJTMPFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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